

# A Comprehensive Technical Guide to 4-Bromo-3-fluoro-2-hydroxybenzaldehyde

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## Compound of Interest

Compound Name: 4-Bromo-3-fluoro-2-hydroxybenzaldehyde

Cat. No.: B1529497

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## Abstract

This technical guide provides an in-depth overview of **4-Bromo-3-fluoro-2-hydroxybenzaldehyde**, a halogenated aromatic aldehyde of significant interest to the chemical, pharmaceutical, and materials science research communities. The document details the compound's key identifiers, physicochemical properties, a proposed synthetic pathway with a detailed experimental protocol, and its potential applications, particularly in the realm of medicinal chemistry and drug development. This guide is intended for researchers, chemists, and professionals in drug discovery, offering a foundational understanding of this versatile chemical building block.

## Compound Identification and Properties

**4-Bromo-3-fluoro-2-hydroxybenzaldehyde** is a substituted aromatic aldehyde. The strategic placement of bromo, fluoro, and hydroxyl groups on the benzaldehyde scaffold imparts unique reactivity and makes it a valuable intermediate in organic synthesis.

Key Identifiers:

- CAS Number: 1427373-29-2[1][2]
- IUPAC Name: **4-bromo-3-fluoro-2-hydroxybenzaldehyde**[1]

- Molecular Formula:  $C_7H_4BrFO_2$
- InChI Key: BCHBVHMSOBXQFC-UHFFFAOYSA-N[1]

Below is a diagram illustrating the chemical structure of **4-Bromo-3-fluoro-2-hydroxybenzaldehyde**, highlighting its key functional groups.

Caption: Structure of **4-Bromo-3-fluoro-2-hydroxybenzaldehyde**.

Physicochemical Properties:

A summary of the key physicochemical properties of **4-Bromo-3-fluoro-2-hydroxybenzaldehyde** is presented in the table below.

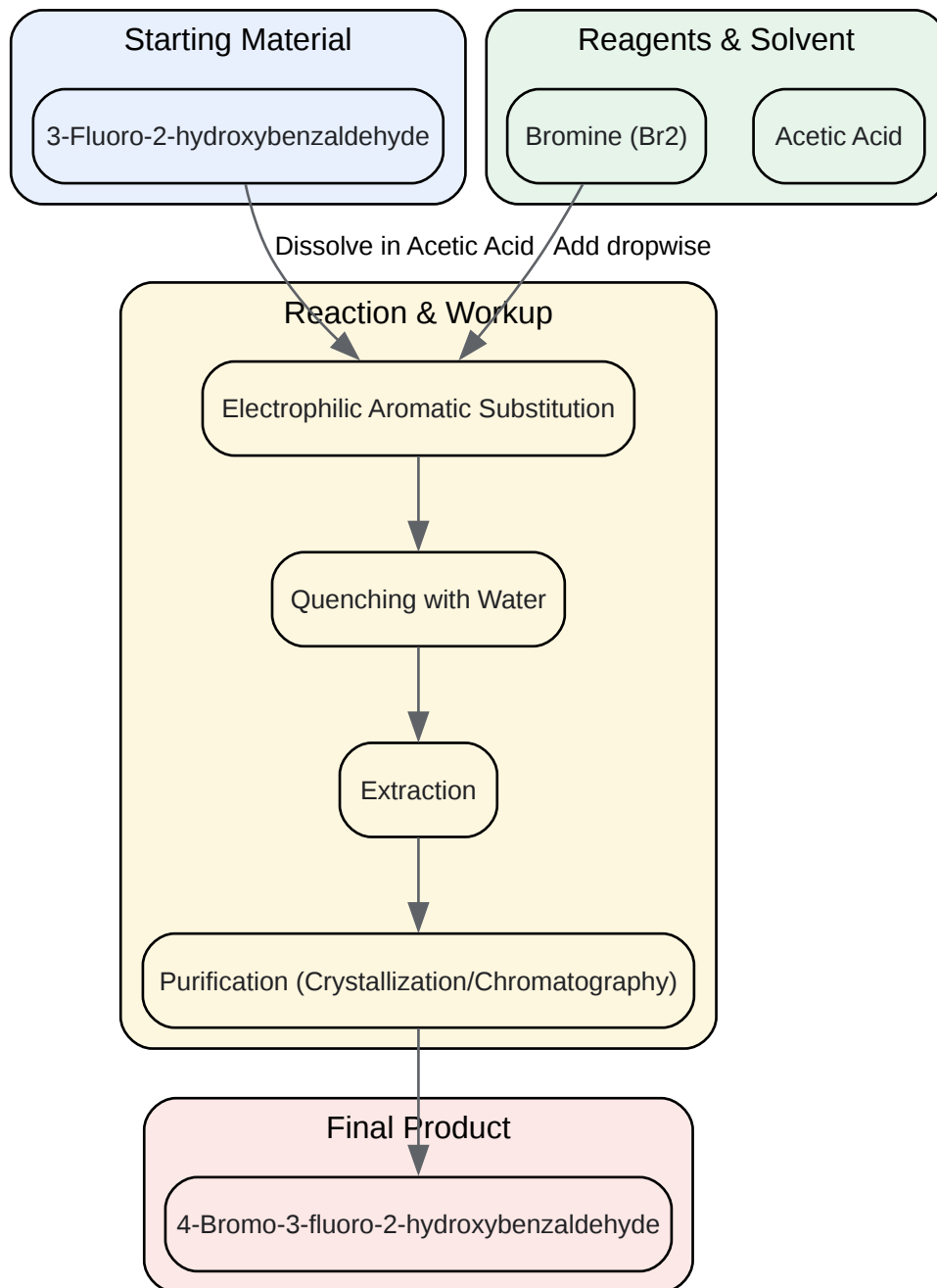
Property	Value	Source
Molecular Weight	219.01 g/mol	--INVALID-LINK--[3]
Physical Form	Solid	Sigma-Aldrich[1]
Purity	Typically $\geq 97\%$	Sigma-Aldrich[1]
Storage Temperature	4°C, under nitrogen	Sigma-Aldrich[1]

## Synthesis and Reaction Mechanisms

While specific literature detailing the synthesis of **4-Bromo-3-fluoro-2-hydroxybenzaldehyde** is not readily available, a plausible and chemically sound synthetic route is the electrophilic aromatic substitution (bromination) of 3-fluoro-2-hydroxybenzaldehyde.

Proposed Synthetic Workflow:

## Proposed Synthesis of 4-Bromo-3-fluoro-2-hydroxybenzaldehyde

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Caption: Proposed workflow for the synthesis of **4-Bromo-3-fluoro-2-hydroxybenzaldehyde**.

Causality of Experimental Choices:

The choice of electrophilic bromination is based on the directing effects of the substituents on the starting material, 3-fluoro-2-hydroxybenzaldehyde. The hydroxyl group is a strongly activating ortho-, para-director, while the fluoro group is a deactivating ortho-, para-director, and the aldehyde group is a deactivating meta-director. The powerful activating effect of the hydroxyl group will primarily direct the incoming electrophile (bromine) to the positions ortho and para to it. The position para to the hydroxyl group is the most sterically accessible and electronically favorable, leading to the desired 4-bromo product.

#### Detailed Experimental Protocol:

- Materials:
  - 3-Fluoro-2-hydroxybenzaldehyde (1.0 eq)
  - Glacial Acetic Acid (as solvent)
  - Bromine (1.05 eq)
  - Dichloromethane (for extraction)
  - Saturated sodium bicarbonate solution
  - Anhydrous sodium sulfate
- Procedure:
  - In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-fluoro-2-hydroxybenzaldehyde in glacial acetic acid.
  - Cool the solution to 0-5°C in an ice bath.
  - Slowly add a solution of bromine in glacial acetic acid dropwise to the reaction mixture with constant stirring.
  - After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

- Once the reaction is complete, pour the mixture into a beaker of ice water to quench the reaction.
- Extract the aqueous mixture with dichloromethane (3 x 50 mL).
- Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by recrystallization or column chromatography to yield pure **4-Bromo-3-fluoro-2-hydroxybenzaldehyde**.

## Spectroscopic Data and Characterization

While a comprehensive public database of the spectra for **4-Bromo-3-fluoro-2-hydroxybenzaldehyde** is not available, its structure can be unequivocally confirmed using standard spectroscopic techniques. Commercial suppliers indicate the availability of NMR, HPLC, and LC-MS data.[\[2\]](#)

### Expected Spectroscopic Characteristics:

- <sup>1</sup>H NMR: The spectrum is expected to show distinct signals for the aldehyde proton (singlet, ~10 ppm), the hydroxyl proton (broad singlet), and the aromatic protons, exhibiting coupling patterns consistent with the substitution on the benzene ring.
- <sup>13</sup>C NMR: The spectrum would display signals for the carbonyl carbon of the aldehyde (~190 ppm) and the aromatic carbons, with their chemical shifts influenced by the attached functional groups.
- Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M<sup>+</sup>) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom (due to the natural abundance of the <sup>79</sup>Br and <sup>81</sup>Br isotopes).
- Infrared (IR) Spectroscopy: Characteristic absorption bands would be observed for the O-H stretch of the hydroxyl group, the C=O stretch of the aldehyde, and C-Br and C-F stretches.

For a detailed guide on interpreting spectroscopic data of a similar compound, refer to the "Spectroscopic Profile of 4-Bromo-2-hydroxybenzaldehyde: A Technical Guide".[\[4\]](#)

## Applications in Research and Drug Development

Halogenated benzaldehydes are crucial building blocks in the synthesis of a wide array of complex organic molecules. The unique combination of bromo, fluoro, and hydroxyl functional groups in **4-Bromo-3-fluoro-2-hydroxybenzaldehyde** opens up diverse avenues for its application.

- **Medicinal Chemistry:** This compound serves as a versatile scaffold for the synthesis of novel heterocyclic compounds with potential therapeutic activities. The fluorine atom can enhance metabolic stability and binding affinity, while the bromine atom provides a reactive handle for cross-coupling reactions to build molecular complexity. Related fluorinated benzaldehyde derivatives have been used in the synthesis of compounds with anticancer and anti-inflammatory properties.[\[5\]](#)[\[6\]](#)
- **Agrochemicals:** The structural motifs present in this molecule are found in various pesticides and herbicides. Its derivatives could be explored for the development of new agrochemicals with improved efficacy and environmental profiles.
- **Materials Science:** Substituted benzaldehydes are precursors to various polymers, dyes, and functional materials. The specific electronic properties conferred by the halogen and hydroxyl groups could be harnessed in the design of novel organic electronic materials.

## Safety Information

It is imperative to handle **4-Bromo-3-fluoro-2-hydroxybenzaldehyde** with appropriate safety precautions in a well-ventilated laboratory fume hood.

GHS Hazard Statements:

- H302: Harmful if swallowed.[\[1\]](#)
- H315: Causes skin irritation.[\[1\]](#)
- H319: Causes serious eye irritation.[\[1\]](#)

- H335: May cause respiratory irritation.[1]

#### Precautionary Statements:

A comprehensive list of precautionary statements includes P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P330, P362+P364, P403+P233, P405, and P501.[1]

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## References

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